4-Cyclopentyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a cyclopentyl group. Pyrazoles are five-membered aromatic compounds containing two adjacent nitrogen atoms, and they have garnered attention in various fields, including medicinal chemistry, due to their diverse biological activities.
This compound can be synthesized through various methods, including cycloaddition reactions and other organic synthesis techniques. It is often derived from more complex precursors, making it a subject of interest in synthetic organic chemistry.
4-Cyclopentyl-1H-pyrazole belongs to the class of pyrazole derivatives, which are known for their potential pharmacological properties. These compounds are classified as heterocycles due to the presence of nitrogen atoms in their ring structure.
The synthesis of 4-cyclopentyl-1H-pyrazole can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pressure, along with the use of inert atmospheres to prevent unwanted reactions. The purification of the final product often involves techniques like flash chromatography and recrystallization.
The molecular structure of 4-cyclopentyl-1H-pyrazole consists of a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a cyclopentyl group attached at position 4. The general formula can be represented as CHN.
4-Cyclopentyl-1H-pyrazole can participate in various chemical reactions:
The specific conditions for these reactions (solvents, catalysts, temperatures) will significantly influence yield and selectivity.
The mechanism by which 4-cyclopentyl-1H-pyrazole exerts its biological effects is not fully elucidated but may involve interactions with various biological targets:
Research indicates that specific derivatives of pyrazoles exhibit anti-inflammatory and analgesic properties, suggesting a role in pain management therapies .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound .
4-Cyclopentyl-1H-pyrazole has potential applications in:
The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile, favorable physicochemical properties, and structural adaptability. As a five-membered heterocycle with two adjacent nitrogen atoms, it exhibits aromatic character and participates in hydrogen bonding via its N–H group (N1-unsubstituted), enhancing target binding capabilities [1] [3]. Pyrazole derivatives demonstrate metabolic stability against oxidative enzymes like cytochrome P450, attributed to the ring’s inherent acidity and electronic distribution [1]. This stability underpins their prominence in pharmaceuticals: >8 FDA-approved kinase inhibitors contain pyrazole cores, including Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor) [1] [5]. The scaffold’s bioisosteric versatility allows mimicry of adenine in ATP-competitive kinase inhibitors, enabling targeted cancer therapies [1]. Additionally, pyrazole derivatives exhibit broad bioactivity, spanning antibacterial, anti-inflammatory, and antidepressant applications, as seen in Celecoxib (COX-2 inhibitor) and Rimonabant (cannabinoid receptor antagonist) [3] [10].
Table 1: FDA-Approved Pyrazole-Based Drugs (Selected Examples)
Drug Name | Therapeutic Category | Primary Target | Year Approved |
---|---|---|---|
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 kinase | 2011 |
Ruxolitinib | Myelofibrosis | JAK1/2 kinase | 2011 |
Celecoxib | Anti-inflammatory | COX-2 | 1998 |
Rimonabant* | Anti-obesity | CB1 receptor | 2006 (Withdrawn) |
Sildenafil | Erectile dysfunction | PDE5 | 1998 |
Note: Withdrawn due to safety issues; illustrates scaffold prevalence [3] [5].
The cyclopentyl group appended at the C4 position of pyrazole confers distinct steric, electronic, and pharmacokinetic advantages. Its aliphatic, non-planar structure enhances lipophilicity (LogP increase of ~1–2 units vs. phenyl), improving membrane permeability and bioavailability [8]. Computational studies indicate a cLogP of 2.2 for 4-cyclopentyl-1H-pyrazole (CAS: 90253-22-8), aligning with optimal Lipinski’s rule parameters [8]. The cyclopentyl moiety acts as a conformational constraint, reducing rotational freedom and entropic penalties upon target binding [5] [6]. This is critical in kinase inhibition, where the cyclopentyl group occupies hydrophobic pockets adjacent to the ATP-binding site, as observed in kinase inhibitors like Baricitinib [5]. Additionally, the group’s saturation minimizes metabolic oxidation risks compared to aromatic substituents (e.g., phenyl), reducing susceptibility to CYP450-mediated deactivation [1] [6]. In 4-cyclopentyl-1H-pyrazole, the cyclopentylmethyl variant (CID 85983283, C9H14N2) extends these properties by adding a methylene spacer, enhancing steric flexibility while retaining hydrophobicity [4].
Table 2: Physicochemical Properties of 4-Substituted Pyrazoles
Substituent | LogP | Topological PSA (Ų) | Metabolic Stability | Key Applications |
---|---|---|---|---|
Cyclopentyl | 2.2 | 28.7 | High | Kinase inhibitors |
Phenyl | 2.8 | 28.7 | Moderate | COX-2 inhibitors (e.g., Celecoxib) |
Chloro | 1.1 | 28.7 | High | Antibacterial agents |
Trifluoromethyl | 2.5 | 28.7 | High | Anticancer agents |
Data compiled from PubChem entries and pharmacological studies [6] [8].
4-Cyclopentyl-1H-pyrazole emerged as a specialized scaffold in the early 2000s, driven by synthetic advances in regioselective pyrazole functionalization and structure-activity relationship (SAR) studies of kinase inhibitors. Early pyrazole syntheses relied on Knorr-type cyclocondensations of 1,3-dicarbonyl compounds with hydrazines, but regioselectivity challenges limited access to C4-substituted variants [3] [9]. Breakthroughs in Vilsmeier-Haack formylation enabled direct electrophilic substitution at C4, facilitating cyclopentyl introduction via subsequent reduction or cross-coupling [2]. For instance, El-Gharably et al. (2022) demonstrated pyrazole-4-carbaldehyde synthesis using POCl₃/DMF, followed by reductive amination to introduce alkyl/cycloalkyl groups [2]. The cyclopentyl group gained prominence after kinase inhibitor optimization campaigns revealed its superiority over bulkier (e.g., cyclohexyl) or planar (e.g., phenyl) substituents in balancing selectivity and potency [1] [5]. Key derivatives like 4-(cyclopentylmethyl)-1H-pyrazole (CID 85983283) and 4-chloro-1-cyclopentyl-1H-pyrazole (CID 50896676) were cataloged in PubChem (2008–2015), enabling broader SAR exploration [4] [6]. By 2023, the scaffold was integral to antibacterial drug candidates targeting methicillin-resistant Staphylococcus aureus (MRSA), leveraging its hydrophobicity to penetrate bacterial membranes [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0